TLR7/8 agonist 3

Vue d'ensemble

Description

TLR7/8 agonist 3 is a small molecule that activates toll-like receptors 7 and 8. These receptors are part of the innate immune system and play a crucial role in recognizing pathogens and initiating immune responses. This compound has shown potential in immunotherapy, particularly in cancer treatment, by enhancing the body’s immune response against tumor cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of TLR7/8 agonist 3 involves several steps, including the preparation of key intermediates and their subsequent coupling. Common solvents used in the synthesis include chloroform, dichloromethane, and tetrahydrofuran, which are dried and freshly distilled before use . Moisture- or air-sensitive reactions are conducted under nitrogen atmosphere conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also involve the use of advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

TLR7/8 agonist 3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its activity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.

Major Products

The major products formed from these reactions include various analogs of this compound, which are evaluated for their immunomodulatory properties and potential therapeutic applications .

Applications De Recherche Scientifique

Introduction to TLR7/8 Agonist 3

TLR7/8 agonists, particularly the compound known as this compound, have garnered significant attention in immunotherapy and cancer treatment. These compounds activate Toll-like receptors (TLRs), which play a crucial role in the innate immune response. This article explores the diverse applications of this compound, focusing on its therapeutic potential in cancer, vaccine adjuvancy, and other innovative biomedical applications.

Anti-Tumor Effects

Recent studies have demonstrated that TLR7/8 agonists can induce significant anti-tumor responses. For instance:

- Pancreatic Cancer : Research indicated that R848, a TLR7/8 agonist, reduced tumor mass in murine models of pancreatic ductal adenocarcinoma (PDAC). It enhanced CD8+ T-cell infiltration and decreased regulatory T cells (Tregs), suggesting a shift towards a more effective anti-tumor immune environment .

- Cutaneous T-Cell Lymphomas (CTCL) : A clinical trial involving topical application of resiquimod (a TLR7 agonist) showed clinical improvement in 92% of patients with CTCL. The treatment resulted in a significant reduction in malignant T-cell clones and enhanced cytokine production from CD4+ T cells .

Combination Therapies

Combining TLR7/8 agonists with other treatments has shown promising results:

- Checkpoint Inhibitors : In melanoma models, the combination of resiquimod with PD-L1 blockers led to enhanced tumor reduction compared to monotherapy .

- Nanoparticle Delivery Systems : Novel platforms utilizing nanoparticles to deliver TLR7/8 agonists have been developed to enhance the immune response while minimizing systemic toxicity .

Vaccine Adjuvants

TLR7/8 agonists are being explored as adjuvants to improve vaccine efficacy:

- Vaccine Formulation : Synthetic small molecules such as imidazoquinolines are being incorporated into vaccine formulations to enhance immune responses against various pathogens . This approach is especially relevant for vulnerable populations requiring robust immune protection.

Case Study 1: Resiquimod in CTCL

In a phase 1 trial involving patients with stage IA-IIA CTCL, resiquimod was applied topically. Results showed:

- 92% clinical improvement.

- Complete clearance in 33% of treated lesions.

- Increased production of IFN-γ and TNF-α correlated with enhanced NK cell function .

Case Study 2: R848 in PDAC Models

A study on R848's effects on PDAC revealed:

- Significant reduction in tumor size.

- Increased infiltration of cytotoxic CD8+ T cells.

- Enhanced survival duration for treated mice compared to controls .

Data Table: Summary of Clinical Applications

| Application Area | Compound | Study Type | Key Findings |

|---|---|---|---|

| Cancer Therapy | R848 | Preclinical | Reduced tumor mass; increased CD8+ T-cell activity |

| Dermatological Cancers | Resiquimod | Phase 1 Clinical Trial | 92% improvement in CTCL; enhanced cytokine response |

| Vaccine Adjuvant | Imidazoquinolines | Review | Improved immune response; potential for new vaccines |

| Combination Therapy | R848 + PD-L1 | Preclinical | Enhanced tumor reduction; synergistic effects |

Mécanisme D'action

TLR7/8 agonist 3 activates immune cells via the TLR7/TLR8 MyD88-dependent signaling pathway. This activation leads to the subsequent activation of transcription factors such as NF-κB and interferon regulatory factor, resulting in the production of pro-inflammatory cytokines and type I interferons . These cytokines and interferons play a crucial role in enhancing the immune response against pathogens and tumor cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

Several compounds are similar to TLR7/8 agonist 3, including imiquimod, resiquimod, CL097, CL075, bromopirone, tilorone, loxoribine, and isatoribine .

Uniqueness

This compound is unique in its ability to activate both TLR7 and TLR8, leading to a more robust immune response compared to compounds that activate only one of these receptors. This dual activation enhances its potential as an immunotherapeutic agent, particularly in cancer treatment .

Activité Biologique

Toll-like receptors (TLRs) are crucial components of the innate immune system, playing significant roles in recognizing pathogens and initiating immune responses. Among these, TLR7 and TLR8 are particularly important for their ability to recognize single-stranded RNA and synthetic agonists. TLR7/8 agonist 3, also known as R848, has garnered attention for its potential therapeutic applications, particularly in oncology and immunology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and implications for clinical use.

TLR7/8 agonists like R848 activate immune responses through several mechanisms:

- Innate Immune Activation : TLR7/8 agonists enhance the presentation of antigens and promote the production of cytokines and chemokines, which recruit immune effector cells to sites of infection or tumor growth .

- Cytokine Production : Activation leads to increased levels of pro-inflammatory cytokines such as IFN-γ and TNF-α, which are critical for effective anti-tumor immunity .

- Immune Cell Recruitment : These agonists stimulate the proliferation and activation of various immune cells, including CD8+ T cells and natural killer (NK) cells, enhancing their cytotoxic functions .

Efficacy in Cancer Therapy

Research has demonstrated the efficacy of this compound in various cancer models:

-

Pancreatic Ductal Adenocarcinoma (PDAC) :

- In murine models, R848 treatment resulted in smaller tumor masses and increased infiltration of CD8+ T cells. The treatment also improved survival rates by nearly doubling them compared to controls .

- R848 was shown to alter the tumor immune microenvironment significantly, promoting a more complex immune response against PDAC .

-

Cutaneous T-Cell Lymphomas (CTCL) :

- A phase 1 clinical trial involving topical application of R848 demonstrated a clinical improvement in 92% of patients with CTCL. Complete clearance was observed in 33% of treated lesions .

- The treatment was associated with increased cytokine production from CD4+ T cells and enhanced NK cell function .

- Intratumoral Administration :

Research Findings

Recent studies have explored various formulations and combinations to enhance the efficacy of TLR7/8 agonists:

- Adjuvant Formulations : A study demonstrated that combining TLR7/8 agonists with traditional vaccines could significantly enhance immune responses in both adults and neonates. This approach may improve vaccine effectiveness by promoting robust Th1 responses .

- Sustained Release Technologies : The CarboCell technology allows for sustained intratumoral release of R848, leading to prolonged immune activation within the tumor microenvironment. This method has shown promise in preclinical cancer models by overcoming local immunosuppression .

Case Studies

Propriétés

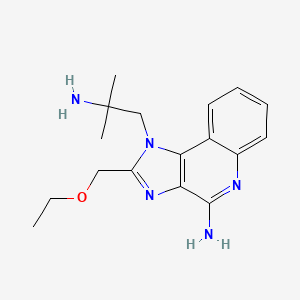

IUPAC Name |

1-(2-amino-2-methylpropyl)-2-(ethoxymethyl)imidazo[4,5-c]quinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O/c1-4-23-9-13-21-14-15(22(13)10-17(2,3)19)11-7-5-6-8-12(11)20-16(14)18/h5-8H,4,9-10,19H2,1-3H3,(H2,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBZCXQPNPURIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=NC2=C(N1CC(C)(C)N)C3=CC=CC=C3N=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.